![molecular formula C17H10ClN3O3S B2628223 2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865181-63-1](/img/structure/B2628223.png)
2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known to possess a wide range of biological activities, making it a promising candidate for the development of new drugs and therapies.
Scientific Research Applications
Antitumor Activity
Benzothiazole derivatives, including those structurally related to 2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, have been synthesized and evaluated for their potential as antitumor agents. For instance, certain derivatives have demonstrated selective cytotoxicity against tumorigenic cell lines and have exhibited notable in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Reactivity and Structural Characterization
The synthesis, reactivity, and structural characterization of benzothiazole derivatives have been a focal point of several studies. For example, the interaction of polyfluorobenzoylchlorides with aryl and hetaryl thioamides represents a novel approach to 1,3-benzothiazin-4-ones, a class of compounds structurally similar to 2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide. These studies contribute to the understanding of the molecular structure and potential applications of these compounds in various therapeutic areas (Nosova et al., 2020).
Antiparasitic and Antimicrobial Properties
Compounds within the benzothiazole family, including derivatives of 2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, have been investigated for their antiparasitic properties. For instance, certain derivatives have shown significant antiproliferative activity against parasites such as Trichomonas vaginalis and Leishmania infantum, indicating their potential as antiparasitic agents (Delmas et al., 2002).
properties
IUPAC Name |
2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c1-2-9-20-14-8-7-11(21(23)24)10-15(14)25-17(20)19-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILGJHKJOMJRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
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